molecular formula C70H123N3Na2O29 B570650 disialoganglioside GD3 CAS No. 62010-37-1

disialoganglioside GD3

Cat. No.: B570650
CAS No.: 62010-37-1
M. Wt: 1516.726
InChI Key: LGRBZCLULGFXOD-RGFRAFBISA-L
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Description

disialoganglioside GD3 is a glycosphingolipid composed of a ceramide lipid tail attached through glycosidic linkage to a glycan headgroup containing two sialic acid residues. This compound is highly abundant in the nervous system and plays a crucial role in cell signaling, modulation of membrane proteins, and ion channels. This compound is particularly significant in the brain, where it is involved in various physiological processes, including cell-cell communication and neuroprotection .

Mechanism of Action

Target of Action

Disialoganglioside GD3, also known as Ganglioside GD3 Sodium Salt, is a glycosphingolipid that is highly expressed in the nervous system . It is also found in neuroectoderm-derived tumors such as melanoma, neuroblastoma, and gliomas . The primary targets of this compound are cells that express significant levels of GD3 on their surface, such as human melanoma cell lines .

Mode of Action

this compound interacts with signaling molecules in lipid rafts . It has been shown to induce apoptosis in HuT-78 cutaneous T cell lymphoma cells in a concentration-dependent manner and disrupts the mitochondrial membrane potential . It also increases both cell proliferation and invasion in vitro when expressed in GD3-negative SK-MEL-28-N1 malignant melanoma cells .

Biochemical Pathways

this compound is synthesized by the addition of two sialic acid residues to lactosylceramide and can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases . It plays a role in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells . It is involved in tumor proliferation, invasion, metastasis, and immune responses .

Pharmacokinetics

It is known that this compound is a membrane-bound molecule, suggesting that its bioavailability would be primarily within the cell membrane environment where it is synthesized and functions .

Result of Action

The action of this compound results in various cellular effects. It induces apoptosis in certain cell types, disrupts the mitochondrial membrane potential, and increases cell proliferation and invasion in vitro . In addition, this compound-deficient adult mice exhibit progressive loss of the neural stem cell pool and impaired neurogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of this compound can increase during development and in pathological conditions such as cancer . Furthermore, the presence of other molecules in the cell membrane environment can affect the function of this compound .

Biochemical Analysis

Biochemical Properties

Disialoganglioside GD3 plays a crucial role in various cellular processes, including cell adhesion, signal transduction, and immune modulation . It exerts its effects through interactions with cell surface receptors and intracellular signaling pathways . For instance, it has been reported that T cell activation via this compound is measured by the induction of tyrosine phosphorylation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis in HuT-78 cutaneous T cell lymphoma cells in a concentration-dependent manner and disrupts the mitochondrial membrane potential when used at a concentration of 200 μM . Moreover, the expression of this compound in GD3-negative SK-MEL-28-N1 malignant melanoma cells increases both cell proliferation and invasion in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. For instance, it has been reported that this compound engagement resulted in phospholipase Cγ phosphorylation and calcium flux . When ras-associated events were examined, this compound signaling resulted in ras activation as determined by GDP/GTP conversion as well as dose-and time-dependent IP3 activation .

Temporal Effects in Laboratory Settings

It is known that this compound induces apoptosis in a concentration-dependent manner , suggesting that its effects may vary over time depending on the concentration used in the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been reported that the intravenously injection of ganglioside GM1, a related compound, can treat the symptoms of Parkinson’s disease and acute ischemic stroke

Metabolic Pathways

This compound is involved in the metabolic pathways of glycosphingolipids. It is synthesized by the addition of two sialic acid residues to lactosylceramide . This process can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is most abundant at the plasma membrane . Its hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in cis (within the same membrane) as well as trans interactions (with molecules on other cells and in the extracellular space) that result in modulation of cell signaling and cell-to-cell communication .

Subcellular Localization

The subcellular localization of this compound is primarily on cell-surface microdomains . The drastic dose and composition changes during neural differentiation strongly suggest that this compound is not only important as biomarkers, but also are involved in modulating neural stem cell fate determination .

Preparation Methods

Synthetic Routes and Reaction Conditions: disialoganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide. This process involves the action of glycosyl- and sialyltransferases, which facilitate the transfer of sialic acid residues to the glycan headgroup .

Industrial Production Methods: Industrial production of this compound typically involves extraction from bovine brain tissue, followed by purification processes to isolate the compound in its sodium salt form. The compound is then lyophilized to obtain a stable powder form for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: disialoganglioside GD3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

disialoganglioside GD3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of disialoganglioside GD3: this compound is unique due to its specific structure and the presence of two sialic acid residues, which confer distinct biological activities. Its ability to induce apoptosis and regulate ion channels makes it a valuable compound for research and therapeutic applications .

Biological Activity

Disialoganglioside GD3 (GD3) is a glycosphingolipid that plays significant roles in cellular signaling, apoptosis, and tumorigenesis. Its biological activities are particularly relevant in the context of neuroinflammatory diseases and cancer. This article synthesizes findings from various studies to outline the biological activity of GD3, supported by data tables and case studies.

Overview of GD3

GD3 is a member of the ganglioside family, characterized by its two sialic acid residues. It is primarily expressed in the nervous system, particularly in oligodendrocytes and microglia. Elevated levels of GD3 have been implicated in several pathological conditions, including multiple sclerosis (MS) and various cancers.

GD3 exerts its effects through several mechanisms:

  • Induction of Apoptosis : GD3 has been shown to induce apoptosis in oligodendrocytes through mitochondrial pathways. It triggers the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors such as cytochrome c .
  • Inflammatory Response : Microglia, when activated by inflammatory stimuli such as lipopolysaccharides (LPS), secrete GD3, contributing to neuroinflammation . This secretion correlates with increased levels of GD3 in conditions like MS.
  • Tumorigenesis : In cancer biology, GD3 is associated with enhanced growth and invasion of malignant cells. Studies have demonstrated that GD3 promotes tumorigenesis by maintaining cancer stem cell populations .

Case Study 1: Neuroinflammation and Oligodendrocyte Toxicity

A study investigated the effects of GD3 on primary oligodendrocytes exposed to exogenous GD3. The results showed that more than 70% of oligodendrocytes died within 24 hours of exposure to 400 μM GD3. This was accompanied by retraction of cellular processes and membrane breakdown, indicating a potent toxic effect on these cells .

Case Study 2: Cancer Stem Cell Maintenance

Research on prostate cancer cells revealed that the biosynthetic enzyme for GD2 (derived from GD3) plays a crucial role in maintaining cancer stem cells. The knockout of GD3 synthase significantly impaired the oncogenic traits of prostate cancer cells, suggesting that targeting GD3 could be a viable therapeutic strategy .

Table 1: Effects of GD3 on Different Cell Types

Cell TypeConcentration (μM)Survival Rate (%)Observations
Oligodendrocytes400<30Rapid apoptosis; membrane breakdown
Neurons400>90Minimal effect; high survival
Microglia400>80No significant toxicity observed

Table 2: Role of GD3 in Tumorigenesis

Cancer TypeMechanismReference
MelanomaPromotes cell growth
Prostate CancerMaintains cancer stem cells
NeuroblastomaEnhances invasive properties

Properties

IUPAC Name

disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRBZCLULGFXOD-DQMMGUQESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H123N3Na2O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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